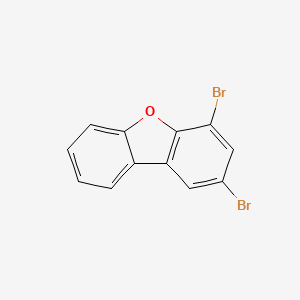

2,4-Dibromo-dibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBSHNUKQULPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314098 | |

| Record name | 2,4-Dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133953-36-3 | |

| Record name | 2,4-Dibromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133953-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Derivatization Pathways of 2,4 Dibromo Dibenzofuran

Electrophilic Aromatic Substitution Reactions on Brominated Dibenzofurans

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of dibenzofuran (B1670420), the fused ring system exhibits reactivity that is influenced by both the benzene (B151609) and furan (B31954) components. The furan ring is generally more susceptible to electrophilic attack than benzene due to its π-rich nature. chemicalbook.com For substituted dibenzofurans, the regiochemical outcome of EAS is dictated by the directing effects of the pre-existing substituents.

In 2,4-Dibromo-dibenzofuran, the bromine atoms act as deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The dibenzofuran nucleus itself tends to direct incoming electrophiles to positions 2, 3, 7, and 8. Considering the presence of bromine at the C-2 and C-4 positions, further electrophilic attack is expected to be significantly disfavored on the brominated ring. The electrophile would preferentially attack the unsubstituted benzene ring at the C-8 position, which is para to the ether oxygen and sterically accessible. A secondary site of attack would be the C-6 position.

Typical EAS reactions and their expected outcomes with this compound include:

Nitration: Using reagents like nitric acid in sulfuric acid, nitration is expected to yield primarily 2,4-Dibromo-8-nitrodibenzofuran. libretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to substitution on the unsubstituted ring, forming polyhalogenated derivatives. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation and alkylation, while potentially sluggish due to the deactivating effect of the bromine atoms, would also be directed towards the non-brominated ring, primarily at the C-8 position. youtube.com

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (NAS) provides a complementary method for functionalizing aryl halides. youtube.com This reaction class is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org In this compound, the bromine atoms serve as potential leaving groups. However, the molecule lacks strong activating groups like nitro or cyano substituents, meaning that NAS reactions typically require harsh conditions or very powerful nucleophiles. libretexts.org

The mechanism proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to proceed. libretexts.org The electron-withdrawing nitro group is particularly effective at stabilizing this intermediate through resonance. libretexts.org For this compound, reactions with potent nucleophiles can be envisioned:

Reaction with Alkoxides: Treatment with sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) at high temperatures could lead to the substitution of one of the bromine atoms to form a methoxy (B1213986) or ethoxy derivative.

Reaction with Amines: Strong amine nucleophiles, under forcing conditions, could displace a bromine atom to yield an amino-dibenzofuran derivative.

Reaction with Hydroxide (B78521): Saponification with strong bases like sodium hydroxide (NaOH) at high temperature and pressure could potentially replace a bromine atom with a hydroxyl group, yielding a brominated dibenzofuranol.

The relative reactivity of the C-2 and C-4 positions towards nucleophilic attack would depend on subtle differences in electron density and steric hindrance. Without strong activating groups, achieving high yields and selectivity in NAS reactions on this substrate remains a synthetic challenge.

Cross-Coupling Reactions Employing this compound as a Synthetic Intermediate

The presence of two carbon-bromine bonds makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.orgyonedalabs.com It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov this compound can undergo mono- or di-coupling, depending on the stoichiometry of the reagents and the reaction conditions. This allows for the stepwise and controlled introduction of different aryl or vinyl groups.

The general reaction scheme is as follows:

This compound + R-B(OH)₂ → (Bromo)-R-dibenzofuran or R,R'-dibenzofuran

By carefully controlling the amount of boronic acid and the reaction time, selective mono-arylation can often be achieved. The differential reactivity of the C-2 and C-4 positions can also be exploited to favor mono-substitution at a specific site before proceeding to a second coupling reaction.

| Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Potential Product(s) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Bromo-4-phenyldibenzofuran, 2,4-Diphenyldibenzofuran |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Bromo-4-(4-methoxyphenyl)dibenzofuran, 2,4-Bis(4-methoxyphenyl)dibenzofuran |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-Bromo-4-(thiophen-2-yl)dibenzofuran, 2,4-Di(thiophen-2-yl)dibenzofuran |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 2-Bromo-4-vinyldibenzofuran, 2,4-Divinyldibenzofuran |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgresearchgate.net this compound is a suitable electrophile for Negishi coupling, enabling the introduction of a wide variety of organic fragments.

The general reaction scheme is:

This compound + R-ZnX → (Bromo)-R-dibenzofuran or R,R'-dibenzofuran

Similar to the Suzuki coupling, selective mono- or di-substitution is possible. The organozinc reagents are typically prepared in situ from the corresponding organic halide.

| Organozinc Reagent (R-ZnX) | Catalyst/Ligand | Solvent | Potential Product(s) |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Bromo-4-phenyldibenzofuran, 2,4-Diphenyldibenzofuran |

| Ethylzinc bromide | Pd(dppf)Cl₂ | DMF | 2-Bromo-4-ethyldibenzofuran, 2,4-Diethyldibenzofuran |

| Allylzinc bromide | Ni(acac)₂ / PPh₃ | THF | 2-Allyl-4-bromodibenzofuran, 2,4-Diallyldibenzofuran |

| Ethynylzinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | 2-Bromo-4-ethynyldibenzofuran, 2,4-Diethynyldibenzofuran |

Other important metal-catalyzed reactions applicable to this compound include:

Stille Coupling: Utilizes organotin reagents.

Heck Coupling: Couples the aryl bromide with an alkene.

Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond with an amine.

These methods collectively provide a rich toolbox for the derivatization of the this compound core.

Reductive Debromination Studies of this compound and Analogues

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This transformation can be useful for the synthesis of partially halogenated compounds or the complete removal of halogens. For this compound, selective mono-debromination would yield 2-bromodibenzofuran or 4-bromodibenzofuran, while complete debromination would produce the parent dibenzofuran.

Several methods can be employed for reductive debromination:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in the presence of a base (like triethylamine (B128534) or sodium acetate) is a common method for removing aryl bromine atoms. The selectivity between the two positions would depend on steric accessibility and electronic factors.

Metal/Acid Systems: Active metals such as zinc (Zn) or tin (Sn) in the presence of an acid like acetic acid can effectively reduce aryl halides.

Hydride Reagents: While less common for simple aryl bromides, certain complex metal hydrides can achieve this transformation under specific conditions.

Photochemical Reduction: Some studies have shown that photoinduced single electron transfer can lead to the reductive dehalogenation of brominated aromatic compounds. nih.gov

The ability to selectively remove one bromine atom while leaving the other intact is of significant synthetic value, as it would allow for subsequent, distinct functionalization at the remaining brominated position.

Oxidation and Ring-Opening Reactions of the Dibenzofuran Core

The dibenzofuran core, while aromatic, is susceptible to oxidation and ring-opening under sufficiently strong oxidizing conditions. The furan moiety is generally the more reactive part of the system towards oxidation. The reaction outcome is highly dependent on the oxidant used and the reaction conditions.

Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄), can lead to the cleavage of the furan ring. This process could potentially yield substituted biphenyl-2,2'-diol derivatives or further oxidized products like dicarboxylic acids. The bromine substituents would likely remain on the aromatic rings during this process, although their electron-withdrawing nature might slightly decrease the susceptibility of the brominated ring to oxidative attack.

Transition-Metal Catalyzed Ring-Opening: Research on benzofurans has shown that transition metal catalysts can promote the selective cleavage of the C-O bond within the furan ring. researchgate.net This type of transformation, if applied to this compound, could provide a pathway to highly functionalized biphenyl (B1667301) derivatives.

Ozonolysis: Ozonolysis is a powerful method for cleaving double bonds. While it would attack the benzene rings as well, under carefully controlled conditions, it might preferentially react with the furan portion of the dibenzofuran system, leading to ring-opened products.

The stability of the dibenzofuran aromatic system means that ring-opening reactions are generally not facile and require potent reagents or specific catalytic systems. researchgate.net

Mechanistic Investigations of this compound Transformations

The chemical transformations of this compound, a member of the polybrominated dibenzofuran (PBDF) family, are of significant interest due to the environmental persistence and potential toxicity of this class of compounds. Understanding the mechanisms of these transformations is crucial for predicting their environmental fate and developing remediation strategies. Mechanistic investigations into the reactions of this compound and related polybrominated compounds often involve a combination of experimental studies and computational modeling to elucidate reaction pathways, transition states, and the energetics of these processes.

Further computational studies have delved into the formation of both PBDFs and polybrominated diphenyl ethers (PBDEs) from the oxidation of brominated flame retardants. nih.gov These investigations have identified multiple intermediates and reaction pathways. For instance, the bimolecular reactions of monobromobenzene and ortho-bromophenoxy radicals can generate various pre-PBDF intermediates. nih.gov Kinetic analysis of these pathways indicates that the formation of PBDEs can occur through the self-ejection of hydrogen atoms from pre-PBDE/pre-PBDF adducts. nih.gov However, experimental observations often show higher yields of PBDFs, which is attributed to the subsequent conversion of PBDEs to PBDFs via a ring-closure reaction, particularly at elevated temperatures that facilitate the loss of an ortho-bromine atom. nih.gov

The reactivity of the carbon-bromine (C-Br) bond in brominated aromatic compounds is a key factor in their derivatization reactions. Mechanistic studies of cross-coupling reactions involving brominated heterocycles provide insights that can be extrapolated to this compound. For example, in the Suzuki cross-coupling of 2,4-dibromopyridine, the regioselectivity is explained by the electrophilic character of the C-Br bonds. researchgate.net Computational and experimental studies on such systems help in understanding the oxidative addition step to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. rsc.org The electronic properties of the ligands on the palladium catalyst have been shown to significantly influence the reaction mechanism and efficiency. uzh.ch

Theoretical studies on the reactivity of related heterocyclic systems, such as benzofused thieno[3,2-b]furans, have also been conducted to understand the effects of substituents on their stability and reactivity. sciencepub.net These studies utilize computational methods like DFT to analyze properties such as bond order uniformity, local ionization energy, and electrostatic potential energy surfaces. sciencepub.net Such analyses can predict the most likely sites for electrophilic attack and the mechanism of substitution reactions, which can be either electrophilic aromatic substitution or an addition-elimination mechanism depending on the specific electronic structure of the molecule. sciencepub.net

While direct mechanistic studies on the derivatization of this compound are not extensively reported in the provided search results, the principles derived from the investigation of related polybrominated aromatic compounds and heterocyclic systems provide a foundational understanding. The activation of the C-Br bonds is a critical step in most derivatization pathways, and the regioselectivity of these reactions will be governed by the electronic and steric environment of the bromine atoms at the 2- and 4-positions of the dibenzofuran core. Further computational and experimental studies are necessary to fully elucidate the specific mechanistic details of the transformations of this compound.

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo Dibenzofuran and Its Research Synthesized Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of 2,4-Dibromo-dibenzofuran. longdom.orgnih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within sub-parts-per-million (ppm) levels, allowing for the determination of a molecule's elemental composition. longdom.org

For halogenated compounds like this compound, a key feature is the characteristic isotopic pattern that arises from the natural abundance of bromine isotopes, 79Br (50.69%) and 81Br (49.31%). The presence of two bromine atoms in the molecule results in a distinctive [M]+, [M+2]+, and [M+4]+ isotopic cluster. The relative intensities of these peaks are approximately 1:2:1, which serves as a clear indicator for the presence of two bromine atoms.

HRMS analysis confirms the molecular formula of this compound (C12H6Br2O) by matching the experimentally measured accurate mass to the theoretically calculated mass. This precise mass measurement helps to distinguish the target compound from other isomers or molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C12H6Br2O)

| Ion | Calculated Mass (Da) | Relative Abundance (%) |

| [M]+ | 323.8831 | 51.3 |

| [M+2]+ | 325.8811 | 100.0 |

| [M+4]+ | 327.8790 | 48.7 |

This interactive table provides the theoretical mass and relative abundance for the major isotopic peaks of the target compound.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms within this compound can be determined. scielo.brmodgraph.co.uk

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number, environment, and coupling of the aromatic protons. The substitution pattern on the dibenzofuran (B1670420) core leads to a distinct set of signals. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atoms and the oxygen atom of the furan (B31954) ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edu In this compound, twelve distinct signals are expected. The carbons directly attached to the bromine atoms (C-2 and C-4) are significantly shifted due to the heavy atom effect and electronegativity of bromine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.6 | ~123 |

| 2 | - | ~115 |

| 3 | ~7.4 | ~128 |

| 4 | - | ~118 |

| 4a | - | ~122 |

| 5a | - | ~155 |

| 6 | ~7.9 | ~112 |

| 7 | ~7.3 | ~121 |

| 8 | ~7.4 | ~124 |

| 9 | ~7.6 | ~129 |

| 9a | - | ~156 |

| 9b | - | ~125 |

This interactive table shows predicted chemical shift ranges based on known substituent effects on the dibenzofuran scaffold.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³JHH coupling). sdsu.edu For this compound, COSY spectra would show correlations between H-1 and H-3, and among the protons on the unsubstituted benzene (B151609) ring (H-6, H-7, H-8, H-9), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH coupling). uvic.ca This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). uvic.caresearchgate.net HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations from H-1 to C-2, C-3, C-4a, and C-9b would be expected, definitively placing the bromine atoms at positions 2 and 4.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction provides the most definitive structural information by mapping the electron density of a molecule in its crystalline solid state. researchgate.net This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound and its derivatives.

Analysis of the crystal structure would reveal the planarity of the dibenzofuran ring system. While the core is largely planar, slight deviations can occur due to crystal packing forces or steric strain from the bromine substituents. semanticscholar.org The C-Br bond lengths and the C-C-Br bond angles would be determined with high precision. Furthermore, intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, can be identified, providing insight into the solid-state properties of the material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Skeletal Vibration Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ is dominated by aromatic C=C skeletal vibrations. The C-O-C stretching of the furan ring is expected to produce a strong band, typically in the 1300-1000 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, usually below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. researchgate.netmdpi.com The symmetric vibrations of the aromatic rings in this compound would give rise to strong Raman signals. nih.gov The C-Br bonds also produce characteristic Raman bands, which can aid in structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610-1450 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1280-1200 | FT-IR |

| Symmetric C-O-C Stretch | 1100-1020 | Raman |

| C-Br Stretch | 700-500 | FT-IR, Raman |

This interactive table summarizes the expected key vibrational bands for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Photoreactivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The dibenzofuran core is a chromophore that absorbs UV light, leading to π → π* transitions. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the aromatic system.

The parent dibenzofuran exhibits strong absorptions in the UV region. The addition of bromine atoms, which can act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system through halogen p-orbitals. Studying the UV-Vis absorption profile is crucial for understanding the photophysical properties of the molecule and predicting its potential photoreactivity. researchgate.net

Environmental Occurrence, Formation Pathways, and Source Apportionment of Polybrominated Dibenzofurans with Emphasis on 2,4 Dibromo Dibenzofuran

Unintentional Formation Mechanisms of Polybrominated Dibenzofurans (PBDFs) in Thermal Processes

PBDFs, including 2,4-Dibromo-dibenzofuran, are not intentionally produced but are formed as unintentional byproducts in various industrial and domestic thermal processes. nih.gov Their formation is complex and can occur through several mechanisms, broadly categorized as de novo synthesis and precursor transformation. nih.gov

The de novo synthesis pathway involves the formation of PBDFs from basic carbonaceous materials in the presence of a bromine source and oxygen at elevated temperatures. nih.govdss.go.th This process is a significant source of PBDFs in activities such as waste incineration and metal smelting.

The fundamental mechanism of de novo synthesis involves the breakdown of larger carbon structures into smaller, reactive fragments. dss.go.th These fragments then undergo a series of reactions, including bromination and cyclization, to form the dibenzofuran (B1670420) backbone. The presence of bromine, often from the combustion of brominated flame retardants or other bromine-containing materials, is a critical factor.

Key steps in the de novo synthesis of PBDFs include:

Gasification of Carbon: At high temperatures, carbonaceous materials like soot and char are gasified, producing reactive carbon species.

Bromination: These carbon species react with bromine radicals (Br•) or hydrogen bromide (HBr) present in the flue gas.

Formation of Precursors: Brominated phenolic and benzene (B151609) derivatives are formed as intermediate precursors.

Condensation and Cyclization: These precursors undergo condensation and cyclization reactions to form the stable dibenzofuran ring structure. The specific isomers formed, such as this compound, depend on the reaction conditions and the structure of the intermediate precursors.

Research has shown that the temperature range of 250–450 °C is particularly favorable for the de novo synthesis of halogenated dioxins and furans. researchgate.net

A more direct and often more significant pathway for the formation of PBDFs is the transformation of brominated precursor compounds. nih.gov These precursors already contain the necessary chemical structures that can be readily converted into the dibenzofuran ring system under thermal stress.

Common brominated precursors include:

Polybrominated Diphenyl Ethers (PBDEs): PBDEs are a widely used class of brominated flame retardants. researchgate.net During incomplete combustion or pyrolysis, PBDEs can undergo intramolecular cyclization to form PBDFs. researchgate.net For example, the cyclization of a dibrominated diphenyl ether could potentially lead to the formation of this compound, depending on the bromine substitution pattern of the parent PBDE. Studies have shown that polymers treated with brominated diphenyl ethers can produce PBDFs at concentrations up to several hundred parts per million when combusted at temperatures between 600 and 800°C. epa.gov

Bromophenols: Bromophenols, which can be present in industrial effluents or formed during the combustion of bromine-containing materials, can also serve as precursors. The oxidative thermal degradation of bromophenols can lead to the formation of PBDFs through condensation reactions. nih.gov For instance, the reaction of two bromophenol molecules can result in the formation of a dibenzofuran structure.

The transformation of these precursors is influenced by factors such as temperature, oxygen concentration, and the presence of catalysts like copper.

Brominated flame retardants (BFRs) are a major contributor to the formation of PBDFs in the environment. researchgate.net BFRs are added to a wide range of consumer and industrial products, including plastics, textiles, and electronics, to reduce their flammability. wikipedia.org While effective in preventing fires, the widespread use of BFRs has led to concerns about their environmental fate and the formation of toxic byproducts like PBDFs. researchgate.net

During the lifecycle of products containing BFRs, particularly during disposal through incineration or in accidental fires, these compounds are subjected to high temperatures. nih.govresearchgate.net Incomplete combustion or pyrolysis of BFR-treated materials provides the ideal conditions for PBDF formation through both precursor transformation and de novo synthesis. nih.govresearchgate.netresearchgate.net

The type of BFR plays a significant role in the amount and type of PBDFs formed. For example, PBDEs are known to be potent precursors to PBDFs. epa.gov The combustion of materials containing PBDEs can lead to significant emissions of PBDFs, with tetra- and pentabrominated species often being the most abundant. epa.gov

Environmental Presence and Distribution Patterns of PBDFs, including this compound

Once formed, PBDFs are released into the environment and can be transported over long distances. nih.gov Their persistence and lipophilic nature lead to their accumulation in various environmental compartments.

The atmosphere is a primary pathway for the global distribution of PBDFs. osti.gov These compounds can be released into the atmosphere from sources such as waste incinerators, industrial facilities, and accidental fires. nih.gov In the atmosphere, PBDFs can exist in both the gas phase and adsorbed to particulate matter.

The partitioning between the gas and particulate phases is dependent on the congener's vapor pressure and the ambient temperature. osti.gov Lower brominated congeners, like this compound, are likely to be more prevalent in the gas phase compared to their higher brominated counterparts.

Atmospheric transport models, such as the HYSPLIT model, have been used to track the movement of dioxins and furans from their sources to remote areas. nih.gov These models show that deposition can occur over vast geographical regions, with significant contributions from sources thousands of kilometers away. nih.gov

PBDFs are removed from the atmosphere through wet and dry deposition. osti.gov Wet deposition involves the scavenging of PBDFs by precipitation (rain and snow), while dry deposition is the settling of particulate matter with adsorbed PBDFs.

Aquatic environments are a major sink for PBDFs. inchem.org These compounds enter aquatic systems through atmospheric deposition, runoff from contaminated soils, and direct industrial and municipal discharges.

Due to their low water solubility and high affinity for organic matter, PBDFs tend to adsorb strongly to suspended particles and bottom sediments. umanitoba.ca Consequently, sediment concentrations of PBDFs are often significantly higher than those in the overlying water column.

Once in the sediment, PBDFs can persist for long periods, posing a risk to benthic organisms. They can also be reintroduced into the water column through resuspension of sediments. The bioavailability and toxicity of PBDFs in aquatic systems are influenced by factors such as sediment composition and the presence of other contaminants.

Terrestrial System Distribution and Soil Accumulation

Polybrominated dibenzofurans (PBDFs), including the this compound isomer, are found in terrestrial ecosystems, with soil being a primary reservoir. The distribution and accumulation of these compounds are governed by their chemical properties and the characteristics of the soil environment. Like their chlorinated analogs, PBDFs exhibit persistence in soils, partly due to their tendency to sorb onto organic matter and, to a lesser extent, mineral surfaces. nih.gov The rate of degradation or removal of dibenzofuran compounds in soil can be influenced by the soil's organic matter content; for instance, the half-life of 2-chlorodibenzo-p-dioxin, a related compound, was observed to increase with higher soil organic matter content. nih.gov

While specific concentration data for this compound in soil is not widely detailed in the literature, studies on the broader class of halogenated dibenzofurans indicate that contamination levels can vary significantly based on proximity to industrial and urban sources. researchgate.net The general behavior of these compounds suggests that they enter terrestrial systems through atmospheric deposition and the application of contaminated materials like sewage sludge. inchem.org Once in the soil, their low water solubility and high affinity for organic carbon lead to their accumulation, posing a potential for long-term environmental contamination. nih.govinchem.org

Factors that influence the accumulation of dibenzofurans in soil are multifaceted, as detailed in the table below.

Factors Influencing the Soil Accumulation of Dibenzofurans

| Factor | Description | Impact on Accumulation |

|---|---|---|

| Soil Organic Matter (SOM) | The content of organic material in the soil. | Higher SOM content increases the sorption of dibenzofurans, leading to greater accumulation and persistence. nih.gov |

| Proximity to Sources | The distance from industrial, urban, or waste disposal sites. | Soils closer to emission sources like incinerators or metal smelters show higher concentrations of PBDFs. researchgate.net |

| Atmospheric Deposition | The process by which pollutants in the air are deposited onto land and water. | A major pathway for the widespread distribution of PBDFs into terrestrial environments. epa.gov |

| Microbial Activity | The presence and activity of microorganisms capable of degrading these compounds. | Certain bacteria can break down dibenzofurans, but this process can be slow and is affected by compound toxicity and environmental conditions. nih.gov |

| Chemical Structure | The number and position of bromine atoms on the dibenzofuran molecule. | The degree of bromination affects the compound's persistence and bioavailability. researchgate.net |

Source Identification and Emission Inventories for PBDFs in Anthropogenic and Natural Contexts

The sources of Polybrominated Dibenzofurans (PBDFs) are diverse, stemming from both human activities (anthropogenic) and, to a lesser extent, natural processes. researchgate.net Understanding these sources is critical for developing emission inventories and mitigation strategies.

Anthropogenic Sources: The primary anthropogenic sources are industrial thermal processes. researchgate.netresearchgate.net PBDFs are not produced intentionally but are formed as unintentional byproducts in several high-temperature activities:

Waste Incineration: Municipal and industrial waste incinerators are significant sources of PBDF emissions. nih.gov Studies have shown that industrial waste incinerators can release substantially higher concentrations of PBDFs compared to municipal solid waste incinerators. nih.gov

Metal Smelting: Metallurgical facilities, including sinter plants, electric arc furnaces, and secondary aluminum or copper smelters, are identified as likely emission sources. nih.gov

E-waste Dismantling: The informal and industrial processing of electronic waste, which often contains brominated flame retardants (BFRs), is a major source of PBDFs. researchgate.net

Use of Brominated Flame Retardants (BFRs): PBDFs can be present as impurities in commercial BFR mixtures, such as polybrominated diphenyl ethers (PBDEs). nih.gov The thermal degradation of products containing these BFRs, for example in the electronics and textile industries, can also lead to the formation and release of PBDFs. researchgate.netnih.gov

Automotive Exhaust: The use of leaded gasoline containing scavengers was historically a source, although this has declined in many regions. inchem.org

Natural Sources: While anthropogenic activities are the dominant source, there is evidence of natural formation pathways for organobromine compounds, particularly in marine environments where organisms like algae and sponges produce a variety of brominated substances. vliz.beresearchgate.net The biosynthesis of PBDFs in the environment is considered a potential, though less characterized, formation route. researchgate.net Additionally, abiotic factors such as UV irradiation and temperature can promote the transformation of precursor compounds like brominated phenols into PBDFs. nih.gov

Comparison of PBDD/F Emissions from Incineration Sources

| Incinerator Type | Mean PBDD/F Concentration (pg/Nm³) | Mean PBDD/F TEQ Concentration (pg TEQ/Nm³) |

|---|---|---|

| Municipal Solid Waste Incinerators (MSWIs) | 2.28 | 0.557 |

| Industrial Waste Incinerators (IWIs) | 18.2 | 4.17 |

Data sourced from a study on incinerator stack flue gases. nih.gov

Isomer Specificity and Conformation of Dibromodibenzofurans in Environmental Matrices

The environmental impact and toxicological profile of PBDFs are highly dependent on their specific isomeric structure—that is, the number and position of bromine atoms on the dibenzofuran molecule. nih.gov Therefore, isomer-specific analysis is crucial for a comprehensive risk assessment.

The determination of specific PBDF isomers, such as this compound, in complex environmental samples like soil, sediment, and air is analytically challenging. nih.gov The primary method for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.gov However, a significant limitation in the precise identification of all congeners is the lack of commercially available analytical standards for every possible PBDD/PBDF isomer. inchem.org

Different emission sources often produce distinct isomer profiles, which can be used to trace the origin of contamination. nih.gov For example, the congener profile from a municipal waste incinerator may differ from that of an e-waste recycling facility. nih.govnih.gov Research has shown that in various environmental compartments, polybrominated dibenzofurans (PBDFs) are often found to be much more dominant than polybrominated dibenzo-p-dioxins (PBDDs). nih.gov Furthermore, within the PBDF group, the relative abundance of different homologs (e.g., dibromo-, tribromo-, tetrabromo-dibenzofurans) can vary. For example, the removal efficiencies of PBDF homologs in desulfurization systems at sintering plants were found to increase with the degree of bromination. researchgate.net

While the general distribution of PBDFs is studied, specific data on the prevalence and conformation of the this compound isomer in environmental matrices remains limited in the scientific literature. nih.gov Most environmental monitoring focuses on the 2,3,7,8-substituted congeners due to their recognized toxicity, similar to their chlorinated counterparts. nih.gov The lack of comprehensive isomer-specific data, particularly for lower-brominated congeners like 2,4-DBDF, represents a knowledge gap in understanding the full environmental fate and behavior of this class of compounds. nih.gov

Key Aspects of Isomer-Specific Analysis of PBDFs

| Aspect | Description |

|---|---|

| Analytical Method | High-resolution gas chromatography-mass spectrometry (HRGC-HRMS) is the standard for isomer-specific determination. nih.gov |

| Challenges | A primary challenge is the lack of analytical standards for all possible PBDD and PBDF congeners, hindering complete identification. inchem.org |

| Source Apportionment | Different sources (e.g., incineration, BFR degradation) produce unique isomer patterns, which can help identify pollution origins. nih.gov |

| Dominant Congeners | In many environmental samples, PBDFs are more prevalent than PBDDs. nih.gov The specific dominant isomers can vary by source and location. |

| Data Gaps | There is limited specific data available on the environmental concentration and conformation of many individual isomers, including this compound. nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Speciation of 2,4 Dibromo Dibenzofuran in Complex Matrices

Sample Preparation Techniques for Environmental and Synthetic Matrices

The initial and most critical step in the analysis of 2,4-Dibromo-dibenzofuran is its isolation from the sample matrix. The choice of technique depends on the matrix type, the concentration of the analyte, and the required level of cleanliness for the final extract.

Effective extraction is paramount to ensure the quantitative recovery of this compound from solid and semi-solid samples.

Soxhlet Extraction (SE): A classic and robust technique, Soxhlet extraction has been demonstrated as a highly effective method for extracting polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs) from various matrices, including ambient air samples collected on polyurethane foam (PUF) and quartz-fiber filters. epa.gov Toluene is often a preferred solvent, showing better recovery rates for related compounds compared to other techniques. nih.gov The primary drawbacks are the long extraction times (often 24 hours) and large solvent consumption (>150 mL per sample). lcms.cz

Accelerated Solvent Extraction (ASE): Also known as Pressurized Solvent Extraction (PSE), ASE is an automated technique that utilizes elevated temperatures (up to 200°C) and pressures (up to 20 MPa) to achieve rapid and efficient extractions. thermofisher.comwikipedia.org This method significantly reduces extraction time to less than 30 minutes and solvent usage to under 40 mL per sample. lcms.czthermofisher.com The elevated temperature increases analyte solubility and diffusion rates, while the high pressure maintains the solvent in its liquid state above its boiling point. thermofisher.comwikipedia.org For persistent organic pollutants (POPs) like PBDFs, ASE with toluene has proven to yield results equivalent to or better than traditional Soxhlet extraction. thermofisher.comthermoscientific.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extraction from liquid samples and for the clean-up of extracts from other methods. umb.edunih.gov It operates by passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. nih.gov The analyte is later eluted with a small volume of an appropriate solvent. This technique is advantageous as it minimizes solvent use, combines extraction and concentration steps, and can be highly selective by using specific sorbents. umb.edunih.gov For compounds similar to this compound, C18 columns and elution with solvents like dichloromethane/n-hexane mixtures have been effective. umb.edunih.gov

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction (SE) | Continuous solid-liquid extraction with a recycling solvent at its boiling point. | Toluene, Hexane, Benzene (B151609) epa.govnih.gov | Robust, exhaustive extraction, high recovery for PCDD/Fs. nih.gov | Time-consuming (~24h), large solvent volume, potential for thermal degradation of analytes. lcms.cz |

| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperatures (40–200 °C) and pressures (1500–2000 psi). thermoscientific.com | Toluene, Hexane/Acetone thermofisher.comthermoscientific.com | Fast (<30 min), low solvent consumption (<40 mL), automated, high efficiency. lcms.czthermofisher.com | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid stationary phase and a liquid mobile phase. nih.gov | Dichloromethane/n-hexane, Acetone/n-hexane nih.gov | Low solvent use, combines extraction and concentration, high selectivity, fast for liquid samples. umb.edu | Can be affected by matrix interferences clogging the sorbent. |

Following extraction, the crude extract contains co-extracted matrix components (lipids, pigments, etc.) that can interfere with instrumental analysis. Therefore, a rigorous clean-up procedure is essential.

Multi-column chromatography is the most common approach for cleaning extracts containing PBDFs. researchgate.net This process typically involves a series of columns packed with different adsorbent materials to separate the analytes from interferences based on polarity and molecular structure. researchgate.netnih.gov

A common sequence includes:

Acid/Base Treatment: The extract may first be treated with concentrated sulfuric acid to remove a significant portion of organic interferences like lipids. nih.gov

Multilayer Silica Gel Column: This column often contains layers of silica gel modified with sulfuric acid and sodium hydroxide (B78521), which effectively removes oxidizable and polar interfering compounds. researchgate.net

Alumina and/or Florisil Columns: These columns are used for further fractionation. nih.govnih.gov For instance, an alumina microcolumn can separate PBDFs from other compounds like polychlorinated biphenyls (PCBs). nih.gov Florisil chromatography can be employed to separate PBDFs from other organochlorine compounds. publications.gc.ca The analytes are eluted using solvents of varying polarity. For example, nonpolar interferents might be washed away with n-hexane, while the desired PBDF fraction is eluted with a more polar solvent mixture like n-hexane:dichloromethane. nih.gov

This multi-step process is crucial for obtaining a clean extract that allows for sensitive and reliable quantification of this compound. researchgate.net

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Trace Analysis and Isomer Specificity

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for the analysis of trace levels of dioxins and furans, including PBDFs. researchgate.netnih.gov

The gas chromatograph separates the different congeners based on their boiling points and interaction with a capillary column. For thermally labile compounds like PBDFs, shorter GC columns (e.g., 18 m) with thin film coatings are preferred to minimize degradation. researchgate.net The high resolving power of the mass spectrometer is then used to differentiate the target analyte from other co-eluting compounds with the same nominal mass. This is essential for isomer-specific analysis, allowing this compound to be distinguished from other dibromodibenzofuran isomers. The technique provides exceptional sensitivity and selectivity, enabling detection at the picogram (pg) and sub-picogram levels. epa.gov

For the most accurate and precise quantification, the isotope dilution method is employed, particularly with HRGC-HRMS. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-labeled this compound) to the sample prior to extraction and clean-up. nih.govnih.gov

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during the entire sample preparation and analysis procedure. researchgate.net Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. rsc.org This approach effectively corrects for any analyte loss during sample processing and for variations in instrument response, leading to highly accurate and reproducible results. researchgate.netnist.gov

For extremely complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to single-column GC. psu.edu In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. chemistry-matters.com

This results in a structured two-dimensional chromatogram where compounds with similar chemical properties appear in clusters. chemistry-matters.com This powerful separation can resolve target analytes from matrix interferences that would co-elute in a one-dimensional system. psu.edu When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS provides high-quality mass spectra for both targeted and non-targeted screening of halogenated compounds, making it an invaluable tool for identifying this compound in challenging samples like fire debris. psu.educhemistry-matters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Non-Volatile Intermediates

While GC-MS is ideal for the analysis of volatile and semi-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for the analysis of polar, non-volatile, or thermally labile compounds. researchgate.net In the context of this compound, LC-MS would be the method of choice for analyzing non-volatile intermediates that may be present in synthetic reaction mixtures or as degradation products in environmental samples. nih.gov

For instance, the synthesis of dibenzofuran (B1670420) derivatives may involve intermediate steps with compounds that are not amenable to GC analysis. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of these intermediates. qub.ac.uknih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of these non-volatile molecules, enabling their detection and characterization by the mass spectrometer. umb.edu

Theoretical and Computational Chemistry Investigations of 2,4 Dibromo Dibenzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for predicting the molecular properties of compounds like 2,4-Dibromo-dibenzofuran from first principles. jocpr.com These computational methods solve the electronic Schrödinger equation to determine the ground-state electronic energy, which in turn dictates the molecule's stability and reactivity. jocpr.com By minimizing the energy with respect to the nuclear coordinates, the equilibrium geometry of the molecule can be accurately predicted. jocpr.com

Theoretical studies on the parent molecule, dibenzofuran (B1670420), using Density Functional Theory (DFT) with the B3LYP/6-311G(d, p) basis set, have been performed to determine its optimized structure and electronic properties. researchgate.net For this compound, similar calculations would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method to study the reactivity and stability of molecules. researchgate.netphyschemres.org DFT-based calculations can determine various global and local reactivity descriptors that provide insight into a molecule's chemical behavior. nih.govtaylorfrancis.com These descriptors are derived from the variations in energy with respect to the number of electrons or the external potential.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ -(I+A)/2 | Represents the escaping tendency of electrons. |

| Global Hardness (η) | η ≈ (I-A)/2 | Measures resistance to charge transfer. Higher hardness indicates lower reactivity. nih.gov |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; higher softness indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Quantifies the energy stabilization when the system acquires additional electronic charge. researchgate.net |

I represents the ionization potential (-EHOMO) and A represents the electron affinity (-ELUMO).

Local reactivity descriptors, such as Fukui functions (fk+ and fk−), identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. nih.govnih.gov For this compound, calculating these local descriptors would pinpoint which atoms are most likely to participate in chemical reactions, offering a detailed map of its chemical reactivity.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio and DFT methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. These calculations can simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

For a molecule like 2,4-dibromoacetophenone, which has structural similarities, DFT calculations have been used to perform a conformational analysis to find the most stable structure before calculating vibrational spectra. researchgate.net A similar approach for this compound would involve geometry optimization followed by frequency calculations. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental results, which are typically recorded in the solid phase while calculations are performed for an isolated molecule in the gas phase. researchgate.net The resulting theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-H, C-C, C-O, and C-Br stretching and bending modes. researchgate.netresearchgate.net

Furthermore, NMR chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical prediction of chemical shifts for this compound would provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu These simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution. nih.gov

An MD simulation of this compound would typically begin by placing the molecule in a simulation box filled with an explicit solvent, such as water or an organic solvent, to mimic condensed-phase conditions. The system is then subjected to an equilibration phase, where the temperature and pressure are stabilized. lambris.com Following equilibration, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectories of all atoms are saved at regular intervals. lambris.comnih.gov

Analysis of the simulation trajectory allows for a thorough exploration of the molecule's conformational space. stanford.edu For this compound, this would reveal the flexibility of the dibenzofuran core and the rotational freedom around its bonds. While the core ring system is relatively rigid, simulations can quantify the extent of planar deviations and low-frequency vibrations. The results can be analyzed by clustering the conformations to identify the most populated and energetically favorable structures. lambris.com

MD simulations also provide a dynamic picture of intermolecular interactions. By analyzing the radial distribution functions between atoms of this compound and solvent molecules, one can understand the solvation structure and identify specific interactions like hydrogen bonding or van der Waals contacts. This information is crucial for understanding its behavior in biological and environmental systems.

Prediction of Environmental Partitioning Coefficients (e.g., Kow, Koc) via Computational Models

Computational models are essential for predicting the environmental fate and transport of chemical compounds like this compound. Key parameters in this assessment are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net Log Kow is an indicator of a chemical's lipophilicity and potential for bioaccumulation, while log Koc describes its tendency to sorb to organic matter in soil and sediment. researchgate.net

Several physics-based and empirical computational methods are available to estimate these coefficients. researchgate.net

Quantum Chemistry-based Models : Methods like the Solvation Model based on Density (SMD) and COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to determine the solvation free energies of a compound in different solvents (e.g., water and 1-octanol). researchgate.netnih.gov The partition coefficient is then calculated from the difference in these free energies. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models : These are statistical models that correlate a particular property (like log Kow or log Koc) with molecular descriptors derived from the chemical structure. researchgate.net Software like KOWWIN uses a fragment-based approach to estimate log Kow. researchgate.net For Koc, QSPR models often use log Kow as a primary predictive variable. researchgate.net A novel calculator has also been developed to estimate the Freundlich organic carbon normalized partitioning coefficient (Kfoc) based on the subcooled liquid solubility of a compound. nih.gov

These computational tools allow for the rapid screening of chemicals like this compound, providing crucial data for environmental risk assessment without the need for extensive experimental measurements. researchgate.netnih.gov

| Computational Method | Principle | Predicted Parameter(s) |

| COSMO-RS | Calculates chemical potential based on the interaction of molecular surface polarization charges. researchgate.net | log Kow, log KHW |

| SMD Model | A solvation model based on electronic density from quantum mechanical calculations. researchgate.net | log Kow, log KHW |

| KOWWIN | A QSPR method that uses structural fragments to estimate the partition coefficient. researchgate.net | log Kow |

| QSPR for Koc | Statistical models that often use log Kow and other molecular descriptors to predict sorption. researchgate.net | log Koc |

Structure-Reactivity Relationships and Reaction Pathway Modeling in Dibromodibenzofurans

Understanding the relationship between the molecular structure of dibromodibenzofurans and their chemical reactivity is crucial for predicting their behavior, from formation to degradation. Computational chemistry, particularly DFT, allows for the detailed modeling of these relationships and the exploration of potential reaction pathways. pku.edu.cnwavefun.com

The reactivity of a dibromodibenzofuran congener is heavily influenced by the number and position of bromine substituents. As discussed in Section 8.1.1, quantum chemical calculations can quantify reactivity through various descriptors. physchemres.org For instance, the substitution pattern affects the electron density distribution across the aromatic rings, influencing the molecule's susceptibility to electrophilic or nucleophilic attack. By calculating local reactivity indices like Fukui functions for different dibromodibenzofuran isomers, a direct link between the bromine positions and the most reactive sites on the molecule can be established. nih.gov

Reaction pathway modeling involves mapping the potential energy surface for a given chemical reaction. wavefun.com Using DFT, researchers can identify the structures of reactants, transition states, intermediates, and products along a reaction coordinate. pku.edu.cn The calculation of activation energies (the energy barrier of the transition state) provides quantitative information about the reaction kinetics, indicating how fast a reaction is likely to proceed. jocpr.com For dibromodibenzofurans, this approach can be used to model various reactions, such as hydroxylation (an initial step in metabolic degradation) or reductive debromination. By comparing the activation energies for these reactions at different positions on the molecule, researchers can predict the most likely pathways for its transformation in the environment. researchgate.net

Computational Insights into Formation and Degradation Mechanisms of PBDFs

Computational chemistry provides critical insights into the complex mechanisms of formation and degradation of polybrominated dibenzofurans (PBDFs), the class of compounds to which this compound belongs.

Formation Mechanisms: PBDFs are often unintentional byproducts formed during the thermal degradation of brominated flame retardants (BFRs). researchgate.net Quantum chemical calculations, specifically DFT, have been employed to map out the reaction pathways and kinetics of PBDF formation from the oxidation of BFRs and their precursors, such as bromobenzenes. nih.gov Studies have shown that PBDFs can be generated from the coupling reactions of precursors like the ortho-bromophenoxy radical. nih.gov Computational modeling has elucidated the multi-step mechanisms, which can involve the formation of pre-PBDF intermediates followed by cyclization. nih.gov These calculations reveal the activation enthalpies required for different reaction steps, explaining, for example, why certain pathways are favored over others. nih.gov For instance, the formation of pre-PBDE/pre-PBDF structures via O/o-C couplings has lower activation enthalpies (79.2 - 84.9 kJ mol⁻¹) compared to pathways involving C/C couplings (97.2 - 180.2 kJ mol⁻¹). nih.gov Such models also help explain the temperature dependence of PBDF formation, which is typically observed in a narrow range of 700-850 °C during combustion processes. nih.gov

Degradation Mechanisms: Computational methods are also used to investigate the degradation of persistent organic pollutants like PBDFs. purdue.edu Theoretical models can explore various degradation pathways, including biotic (metabolic) and abiotic (e.g., photochemical) processes. By calculating the reaction energies and activation barriers for processes like reductive debromination, hydroxylation, or ring cleavage, researchers can predict the most likely degradation products and estimate the persistence of specific congeners like this compound in the environment. purdue.edu These computational insights can guide the development of remediation technologies by identifying the most vulnerable sites in the molecule for targeted degradation.

Applications of 2,4 Dibromo Dibenzofuran in Advanced Materials and Catalysis Research

Role as a Precursor in the Synthesis of Functionalized Dibenzofuran-Based Materials

The dibenzofuran (B1670420) skeleton is noted for its rigidity, planarity, and high thermal stability, making it an attractive core structure for advanced materials. 2,4-Dibromo-dibenzofuran provides two reactive positions for synthetic modification, enabling the construction of larger, functionalized systems.

In the field of organic electronics, dibenzofuran derivatives are highly sought after for use in Organic Light-Emitting Diodes (OLEDs), particularly as host materials for phosphorescent emitters. nbinno.com The dibenzofuran core possesses a high triplet energy, which is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host, thereby ensuring high device efficiency. researchgate.net

This compound serves as a key intermediate for synthesizing these advanced host materials. The bromine atoms at the 2- and 4-positions can be substituted with various functional moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nbinno.com This allows for the attachment of hole-transporting units (e.g., carbazole) or electron-transporting units (e.g., cyano-substituted fluorene) to create bipolar host materials that facilitate balanced charge injection and transport within the emissive layer of the OLED. researchgate.netnih.govskku.edu

Research has shown that the substitution position on the dibenzofuran ring significantly impacts the material's properties and the final device performance. researchgate.netnih.gov By using the 2,4-dibromo isomer, researchers can specifically engineer materials where functional groups are attached at these positions, allowing for a systematic investigation of structure-property relationships. nih.gov The versatility of this compound allows for the creation of a diverse library of materials with fine-tuned electronic and photophysical properties for high-performance OLEDs. nbinno.com

Table 1: Examples of Functional Moieties Attached to Dibenzofuran Core for OLED Applications

| Functional Moiety | Purpose in OLED Material | Potential Synthetic Route from Dibromodibenzofuran |

| Carbazole Groups | Hole-Transporting Unit, High Triplet Energy | Buchwald-Hartwig Amination |

| Cyanofluorene | Electron-Transporting Unit | Suzuki Coupling |

| Phenylpyridine | Component of Emissive Dopants | Suzuki Coupling |

| Triphenylamine | Hole-Transporting Unit | Buchwald-Hartwig Amination |

The structural rigidity and thermal stability of the dibenzofuran unit are also advantageous in polymer chemistry. This compound can function as a difunctional monomer in the synthesis of high-performance polymers. The two bromine atoms provide reactive sites for step-growth polymerization reactions.

For instance, through metal-catalyzed polycondensation reactions like Suzuki or Stille coupling, this compound can be reacted with corresponding difunctional co-monomers (e.g., diboronic acids or distannanes) to produce conjugated polymers. mdpi.com The incorporation of the dibenzofuran moiety into the polymer backbone can impart desirable properties such as:

High Thermal Stability: The fused ring system is resistant to thermal degradation.

Chemical Resistance: The aromatic nature of the core provides stability.

Specific Optoelectronic Properties: The conjugated system can be designed for applications in organic electronics. rsc.org

The ability to create polymers with a backbone containing the dibenzofuran unit opens possibilities for developing new materials for applications requiring robust performance under harsh conditions or specific electronic functionalities. researchgate.net

Ligand Design and Coordination Chemistry Utilizing Dibromodibenzofuran Scaffolds

The rigid structure of dibenzofuran makes it an excellent scaffold for the design of ligands in coordination chemistry. nbinno.com The defined geometry of the scaffold can help control the spatial arrangement of coordinating atoms, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. nbinno.com

Starting from this compound, coordinating groups such as phosphines, amines, or N-heterocycles can be introduced at the 2- and 4-positions. This functionalization allows for the creation of bidentate ligands where the dibenzofuran unit acts as a rigid spacer. The properties of these ligands can be fine-tuned by modifying the substituents, which alters the steric and electronic environment around the coordinated metal center. nbinno.comuni-wuerzburg.de Such tailored ligands are instrumental in developing novel catalysts and functional coordination compounds. nih.gov

Heterocyclic Compound Synthesis via this compound as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex, polycyclic, and functionalized heterocyclic compounds. The carbon-bromine bonds are readily transformed using a variety of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows chemists to use the dibenzofuran core as a foundation upon which to build larger molecular architectures.

Synthetic strategies can involve:

Suzuki Coupling: Reacting with arylboronic acids to form C-C bonds and create biaryl or larger fused aromatic systems. nih.gov

Sonogashira Coupling: Reacting with terminal alkynes to introduce alkynyl groups, which can be used for further transformations or to build extended π-conjugated systems.

Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, attaching nitrogen-containing heterocycles or functional groups.

The ability to perform sequential or one-pot coupling reactions at the 2- and 4-positions provides a powerful tool for constructing diverse and complex molecules that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net

Catalytic Applications of Dibenzofuran-Derived Species (e.g., as part of a catalyst structure)

Species derived from this compound can be integral components of catalyst structures. As discussed in the context of ligand design, the dibenzofuran scaffold can be functionalized to create ligands that coordinate with transition metals like palladium, rhodium, or vanadium. nbinno.com

These metal-ligand complexes can exhibit significant catalytic activity in a range of organic transformations. nbinno.com For example, dibenzofuran-based phosphine (B1218219) ligands have been employed in rhodium and palladium catalysis for important reactions such as C-H activation and cross-coupling. nbinno.com The rigidity of the dibenzofuran backbone is a key feature, as it helps to control the geometry around the metal center, which is crucial for achieving high activity and selectivity. nbinno.com Furthermore, vanadium complexes incorporating dibenzofuran-based ligands have shown promise in catalyzing oxidation reactions. nbinno.com The use of this compound as a starting point allows for the systematic development of these specialized ligands, driving innovation in catalysis. nbinno.com

Conclusion and Future Research Perspectives for 2,4 Dibromo Dibenzofuran

Summary of Key Research Findings and Contributions

A thorough review of existing scientific literature reveals a significant lack of specific research focused on 2,4-Dibromo-dibenzofuran. The majority of available data pertains to the broader category of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).

Key findings for the general class of PBDFs, which provide the context for understanding the potential relevance of 2,4-DBDF, include:

Formation and Sources: PBDFs are not produced commercially but are formed as unintentional byproducts. They can be present as contaminants in commercial mixtures of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.gov Additionally, they can be generated during the thermal decomposition or incomplete combustion of materials containing BFRs, a process relevant to waste incineration and accidental fires. nih.govdiva-portal.org

Environmental Occurrence: As a class, PBDFs have been detected in various environmental matrices, including air, dust, sediment, and biota. diva-portal.orgdiva-portal.org Their presence is often linked to electronic waste recycling facilities and other industrial processes involving BFRs. diva-portal.orgdiva-portal.org

Toxicological Mechanism: Many of the toxic effects of PBDFs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov This mechanism is shared with their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs), and leads to a range of "dioxin-like" toxic responses. nih.gov The World Health Organization (WHO) has evaluated PBDFs for inclusion in the Toxicity Equivalency Factor (TEF) scheme, which is used to assess the risk of dioxin-like compounds. nih.gov

However, it must be emphasized that congener-specific data, including that for 2,4-DBDF, is extremely limited. The toxicokinetic and toxicological properties of individual PBDF isomers can vary significantly, making direct extrapolation from the general class to a specific congener scientifically unsound without dedicated research.

Identification of Remaining Knowledge Gaps in this compound Research

Specific Knowledge Gaps:

Synthesis and Physicochemical Properties: There are no established and readily available synthetic protocols specifically for the high-purity synthesis of 2,4-DBDF. Consequently, fundamental physicochemical data, which are essential for predicting environmental fate and for conducting experimental studies, are entirely missing. This includes properties such as melting point, boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Analytical Standards and Detection: The lack of a pure analytical standard for 2,4-DBDF prevents its inclusion in routine environmental monitoring programs. Without a standard, it is impossible to accurately identify and quantify its presence in environmental or biological samples.

Environmental Occurrence and Fate: There is no published data on the detection of 2,4-DBDF in any environmental compartment. Its potential for formation, persistence, long-range transport, and bioaccumulation are unknown.

Toxicology and Potency: No toxicological studies, either in vivo or in vitro, have been conducted for 2,4-DBDF. Its ability to bind to and activate the Aryl Hydrocarbon Receptor is undetermined, meaning its dioxin-like potency relative to other PBDFs and PCDFs is unknown.

The table below compares the availability of basic data for a known isomer, 2,8-Dibromodibenzofuran (B157981), with the complete lack of data for 2,4-Dibromodibenzofuran, illustrating the significant research gap.

| Property | 2,8-Dibromodibenzofuran | 2,4-Dibromodibenzofuran |

| Molecular Formula | C₁₂H₆Br₂O | C₁₂H₆Br₂O |

| Molecular Weight | 325.98 g/mol | 325.98 g/mol |

| CAS Number | 10016-52-1 | Not Assigned |

| Synthesis Method | Documented | Not Documented |

| Melting Point | Documented | Unknown |

| Environmental Levels | Studied in some matrices | Unknown |

| Toxicological Data | Limited data available | None |

This table is for illustrative purposes, compiled from general chemical databases and literature on PBDFs.

Emerging Research Avenues and Methodological Innovations for PBDF Studies

To address the identified knowledge gaps for 2,4-DBDF and other understudied PBDF congeners, researchers can leverage a suite of modern methodological and technological advancements.

Advanced Synthetic Chemistry: Modern palladium-catalyzed cross-coupling reactions and other regioselective synthesis strategies could be employed to develop a reliable and efficient method for producing an analytical standard of 2,4-DBDF. biointerfaceresearch.comrsc.org

High-Resolution Analytical Techniques: The use of high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of dioxin-like compounds. Once a standard is synthesized, these methods can be used to screen for 2,4-DBDF in archived and new environmental samples, particularly from high-risk sources like e-waste streams.

In Silico and Computational Modeling: In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can provide initial estimates of the physicochemical properties and toxicological potential of 2,4-DBDF. These models can predict its binding affinity to the Aryl Hydrocarbon Receptor, helping to prioritize it for future toxicological testing.

In Vitro Bioassays: A range of cell-based bioassays, such as chemically activated luciferase expression (CALUX) assays, are available to screen for AhR-mediated activity. These high-throughput methods can efficiently determine the relative potency of a newly synthesized 2,4-DBDF standard compared to the benchmark compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

Interdisciplinary Perspectives and Collaborative Research Opportunities in Dibenzofuran (B1670420) Chemistry

Closing the significant knowledge gaps for this compound requires a concerted and collaborative effort across multiple scientific disciplines. The complexity of studying environmental contaminants—from their formation to their ultimate biological effect—necessitates breaking down traditional research silos.

Synthetic and Environmental Chemistry: A collaboration between synthetic organic chemists and environmental analytical chemists is the crucial first step. Synthetic chemists can focus on developing a robust synthesis for 2,4-DBDF, providing the necessary pure standard for analytical chemists to develop and validate detection methods for complex environmental matrices.